Benzimidazole derivative 16
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H30ClFN4O2 |
|---|---|
Molecular Weight |
473.0 g/mol |
IUPAC Name |
2-(6-chloro-2-fluoro-3-methylanilino)-N-(4,4-dimethylcyclohexyl)-6-methoxy-1-methylbenzimidazole-5-carboxamide |
InChI |
InChI=1S/C25H30ClFN4O2/c1-14-6-7-17(26)22(21(14)27)30-24-29-18-12-16(20(33-5)13-19(18)31(24)4)23(32)28-15-8-10-25(2,3)11-9-15/h6-7,12-13,15H,8-11H2,1-5H3,(H,28,32)(H,29,30) |
InChI Key |
GHWPMCBIOYWZCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)NC2=NC3=C(N2C)C=C(C(=C3)C(=O)NC4CCC(CC4)(C)C)OC)F |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Benzimidazole Derivative 16
Established Synthetic Pathways for Benzimidazole (B57391) Core Structures
The foundational benzimidazole core is the cornerstone of Benzimidazole derivative 16, and its synthesis has been a subject of extensive research. The classical methods, while having been developed decades ago, are still widely employed due to their reliability and versatility.
Classical Condensation Reactions (e.g., Phillips-Ladenburg, Weidenhagen)
The Phillips-Ladenburg synthesis is a cornerstone in the formation of the benzimidazole nucleus. This method involves the condensation of o-phenylenediamine (B120857) with carboxylic acids or their derivatives, such as esters, anhydrides, or amides. The reaction is typically carried out under acidic conditions and at elevated temperatures. The versatility of this method allows for the introduction of a wide array of substituents on the 2-position of the benzimidazole ring, depending on the choice of the carboxylic acid derivative.
The Weidenhagen synthesis offers an alternative and efficient route to 2-substituted benzimidazoles. This approach involves the reaction of o-phenylenediamine with aldehydes in the presence of an oxidizing agent. The reaction proceeds through the formation of a dihydro-1H-benzimidazole intermediate, which is subsequently oxidized to the corresponding benzimidazole. This one-pot synthesis is valued for its operational simplicity and the availability of a vast range of aldehydes.
Reductive Cyclocondensation Approaches
Modern Synthetic Strategies for this compound
The quest for more efficient, environmentally friendly, and high-yielding synthetic methods has led to the development of modern strategies for the synthesis of benzimidazole derivatives, including derivative 16.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in medicinal chemistry, significantly accelerating the synthesis of benzimidazoles. This technique utilizes microwave irradiation to rapidly heat the reaction mixture, leading to a dramatic reduction in reaction times, often from hours to minutes. Moreover, microwave-assisted synthesis frequently results in higher product yields and improved purity profiles compared to conventional heating methods. This approach has been successfully applied to the condensation of o-phenylenediamines with various electrophilic partners to generate a library of benzimidazole derivatives.
Green Chemistry Approaches
The principles of green chemistry are increasingly being integrated into the synthesis of benzimidazoles to minimize the environmental impact of chemical processes. These approaches focus on the use of environmentally benign solvents, such as water or ionic liquids, and the development of catalyst-free reaction conditions. For instance, the condensation of o-phenylenediamine with aldehydes can be achieved in aqueous media, eliminating the need for volatile and often toxic organic solvents. These green methodologies not only reduce waste but also enhance the safety and sustainability of benzimidazole synthesis.
One-Pot Reaction Systems
One-pot synthesis provides an efficient and streamlined approach for constructing the benzimidazole core. These methods are characterized by the sequential addition of reagents to a single reactor, minimizing intermediate isolation steps, reducing waste, and often shortening reaction times. A common and versatile one-pot strategy involves the condensation of an o-phenylenediamine with an aldehyde. ichem.mdnih.gov
Various catalytic systems have been developed to facilitate this transformation under mild conditions. For instance, lanthanum chloride (LaCl₃) has been employed as an effective catalyst for the one-pot synthesis of 2-substituted benzimidazoles from o-phenylenediamines and a range of aldehydes at room temperature. nih.gov This method is noted for its mild reaction conditions and simple product isolation. nih.gov Other catalysts, such as bismuth nitrate, also enable this condensation to proceed efficiently at ambient temperatures, offering advantages like faster reaction rates and excellent yields with an inexpensive and non-toxic catalyst. rhhz.net
Researchers have also explored green chemistry protocols, utilizing catalysts like zinc ferrite (B1171679) (ZnFe₂O₄) under ultrasonic irradiation. ichem.md This method offers reduced reaction times (22 to 28 minutes) and allows for the recycling of the catalyst up to four times with good yields (88 to 92%). ichem.md Another environmentally benign approach involves a one-pot reductive cyclocondensation of 2-nitroanilines with aromatic aldehydes using a Zn/NaHSO₃ system in water at 100°C. pcbiochemres.com This protocol is highlighted by its use of readily available starting materials, operational simplicity, and high atom economy. pcbiochemres.com
Table 1: Comparison of Various One-Pot Synthesis Methods for Benzimidazole Derivatives
| Catalyst System | Starting Materials | Reaction Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Lanthanum Chloride (LaCl₃) | o-phenylenediamine, Aldehydes | Room temperature | Mild conditions, Easy isolation | nih.gov |
| Bismuth Nitrate | o-phenylenediamine, Aldehydes | Room temperature, Ethanol | Fast reactions, Excellent yield, Inexpensive catalyst | rhhz.net |
| Zinc Ferrite (ZnFe₂O₄) | o-phenylenediamine, Aldehydes | Ultrasonic irradiation, Ethanol | Short reaction times (22-28 min), Recyclable catalyst, High yields (88-92%) | ichem.md |
| Zn/NaHSO₃ | 2-nitroaniline, Aromatic aldehydes | Water, 100°C | Environmentally benign, High atom economy, Inexpensive reagents | pcbiochemres.com |
| Fe(III) Porphyrin | Benzo-1,2-quinone, Aldehydes, NH₄OAc | Room temperature, Ethanol | Mild conditions, High yields, Environmentally friendly | nih.gov |
Strategies for Functionalization and Analog Design of this compound
The functionalization of the benzimidazole scaffold is crucial for modulating its physicochemical and biological properties. Key positions for modification include the nitrogen atoms (N-1) and the carbon atoms of the benzene (B151609) (C5, C6) and imidazole (B134444) (C2) rings. nih.govrsc.org
N-Substitution Strategies
N-substitution on the benzimidazole ring is a primary strategy for creating diverse analogs. The N-1 position is frequently targeted for alkylation or arylation to enhance properties like lipophilicity or to introduce new interaction points with biological targets. acs.org Structure-activity relationship (SAR) studies reveal that substituents at the N-1 position can significantly influence biological activity. nih.govarabjchem.org
A common method for N-substitution is N-alkylation using various alkyl halides in the presence of a base. nih.govdiva-portal.org For example, benzimidazoles can be alkylated with ketonic Mannich bases in a refluxing ethanol-water mixture to produce novel 1-(3-oxopropyl)benzimidazoles. researchgate.net Another efficient strategy involves using sodium dodecyl sulphate (SDS) in an aqueous basic medium, which can accelerate the reaction and improve yields for even less reactive alkyl halides at moderate temperatures (55-60°C). lookchem.com
A water-assisted tandem N-alkylation–reduction–condensation process has been developed for the one-pot synthesis of N-arylmethyl-2-substituted benzimidazoles. rsc.org In this "all-water" chemistry approach, water facilitates selective N-monobenzylation of o-nitroanilines, which serves as a metal-free method for C–N bond formation. rsc.org
Table 2: Selected N-Substitution Strategies for Benzimidazoles
| Reagents | Conditions | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Ketonic Mannich bases | Ethanol-water (1:1), reflux | 1-(3-oxopropyl)benzimidazoles | Synthesis of novel ketone-containing side chains | researchgate.net |
| Alkyl halides, Aq. NaOH, SDS | Ambient temp. or 55-60°C | N-1 alkylated benzimidazoles | Enhanced reaction rate in aqueous media; suitable for less reactive halides | lookchem.com |
| Benzyl halides, o-nitroanilines | Water | N-arylmethyl-benzimidazoles | "All-water" tandem process; metal/base-free N-alkylation | rsc.org |
| 1,2-dichloroethane, NaOH | Reflux | N-alkylated bis-benzimidazoles | Synthesis of linked bis-benzimidazole structures | innovareacademics.in |
Substituent Effects at C2, C5, and C6 Positions
Substituents on the carbocyclic (benzene) and heterocyclic (imidazole) rings of the benzimidazole scaffold play a critical role in determining its biological profile. nih.govnih.gov Modifications at the C2, C5, and C6 positions have been extensively studied to establish structure-activity relationships (SAR). nih.govresearchgate.net
C2-Position: The C2 position is a common site for introducing aryl, alkyl, or other functional groups. Direct C–H alkylation of C2-unsubstituted benzimidazoles with alkenes, catalyzed by transition metals like rhodium, allows for rapid and atom-economical access to C2-alkylated derivatives. nih.gov The nature of the C2 substituent is critical; for instance, in a series of antitumor agents, a pyrid-4-yl substituent at the C2 position (as seen in a compound designated as Compound 16 ) conferred potent cytotoxic effects against ovarian cancer cells. nih.gov
C5 and C6 Positions: The C5 and C6 positions on the benzene ring are key sites for modification. The electronic properties of substituents at these positions can significantly impact activity. nih.gov For example, the presence of electron-withdrawing groups such as chloro, nitrile, or trifluoromethyl at C5 or C6 is well-tolerated in many synthetic reactions and can influence the molecule's interaction with biological targets. nih.gov Conversely, electron-donating groups like methoxy (B1213986) or methyl groups are also readily incorporated. nih.govnih.gov In some anti-inflammatory derivatives, an electron-releasing methoxy group at C6 enhanced activity, while an electron-withdrawing nitro group at the same position also resulted in a more active compound compared to others in the series. nih.gov The functionalization at the 5(6)-position can also be achieved via palladium-catalyzed cross-coupling reactions, such as Suzuki–Miyaura, to introduce aryl groups. mdpi.com
Table 3: Influence of Substituents at C2, C5, and C6 on Benzimidazole Properties
| Position | Substituent Type | Example | Observed Effect | Reference |
|---|---|---|---|---|
| C2 | Pyrid-4-yl | Compound 16 | Potent antitumor activity against specific cancer cell lines | nih.gov |
| C2 | Branched Alkyl | - | Achieved via Rh(I)-catalyzed C-H activation | nih.gov |
| C5/C6 | Electron-withdrawing (e.g., -Cl, -CF₃, -CN) | Various | Generally well-tolerated in synthesis and influences biological activity | rsc.orgnih.gov |
| C5/C6 | Electron-donating (e.g., -OCH₃, -CH₃) | Various | Modulates anti-inflammatory and other biological activities | nih.govnih.gov |
| C5(6) | Aryl / Sulfonylaniline | - | Introduced via Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig reactions | mdpi.com |
Hybrid Molecule Conjugation Strategies
Molecular hybridization is a powerful strategy in drug design that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. nih.govrsc.org This approach aims to produce compounds with enhanced activity, improved selectivity, or a multi-target profile, which can be advantageous for treating complex diseases. bohrium.commdpi.com The benzimidazole scaffold is a popular component in such hybrids due to its wide range of biological activities. nih.govmdpi.comimpactfactor.org
Various heterocyclic systems have been conjugated with benzimidazole to generate novel chemical entities.
Benzimidazole-Oxadiazole Hybrids: These chimeras have been explored for a wide array of therapeutic applications, including as anticancer and antimicrobial agents. nih.gov
Benzimidazole-Triazole Hybrids: The combination of benzimidazole and triazole rings has yielded hybrids with significant antimicrobial and antiviral properties. mdpi.com The presence of an additional triazole ring has been shown to increase biological activity. mdpi.com
Benzimidazole-Quinazolinone Hybrids: The conjugation of the quinazolinone skeleton with benzimidazole has been investigated to create molecules with potential antiviral activity. rsc.org
Benzimidazole-Chalcone Hybrids: The linkage of benzimidazole with chalcone (B49325) moieties has resulted in conjugates with promising anticancer activities. nih.gov
These strategies demonstrate the versatility of the benzimidazole nucleus as a building block for developing complex molecules with tailored therapeutic profiles. rsc.orgrasayanjournal.co.in
Table 4: Examples of Benzimidazole Hybrid Molecule Strategies
| Hybrid Partner | Linkage Strategy | Target Application Area | Reference |
|---|---|---|---|
| Oxadiazole | Fused or linked via functional groups | Anticancer, Antimicrobial, Anti-inflammatory | nih.gov |
| Triazole | Linked via various bridges (e.g., oxygen, sulfur) | Antimicrobial, Antiviral | mdpi.com |
| Quinazolinone | Covalent bond formation | Antiviral (e.g., SARS-CoV-2 3CLpro inhibitor) | rsc.org |
| Chalcone | Conjugation under basic conditions | Anticancer | nih.gov |
| Pyrazole | - | Antioxidant | mdpi.com |
Structure Activity Relationship Sar Studies of Benzimidazole Derivative 16 and Analogs
Positional Substitution Effects on Biological Activity Modulation
The biological activity of benzimidazole (B57391) derivatives is profoundly influenced by the nature and position of substituents on the bicyclic ring system. nih.gov SAR studies consistently demonstrate that modifications at the N-1, C-2, C-5, and C-6 positions are particularly critical in modulating the therapeutic effects of these compounds. nih.govnih.gov
The versatility of the benzimidazole scaffold allows for strategic substitutions that can significantly enhance interactions with biological targets. rroij.com For instance, in the context of antiviral activity, substituents at the 2-position can improve binding to viral enzymes like polymerases or proteases. rroij.com Similarly, modifications at the 5- and 6-positions are known to enhance interactions with various viral proteins or improve the compound's pharmacokinetic properties. rroij.com
A review of SAR studies highlights several key findings regarding positional substitution:
C-2 Position: Substitution at this position is a common strategy for enhancing a wide range of biological activities. For example, the introduction of aryl groups at the C-2 position has been shown to be beneficial for anti-inflammatory activity. researchgate.net In the pursuit of anticancer agents, certain hydrazide derivatives at the C-2 position displayed broad-spectrum antibacterial and antifungal activity. researchgate.net
N-1 Position: The nitrogen atom at position 1 is another key site for modification. The introduction of substituents here can significantly alter the molecule's physical and chemical properties, impacting its ability to interact with target receptors. For example, substituting the N-1 position with groups containing electron-withdrawing halogens has been shown to enhance the antibacterial and antifungal potential of some benzimidazole derivatives.
C-5 and C-6 Positions: Modifications on the benzene (B151609) ring portion of the scaffold, specifically at the C-5 and C-6 positions, also play a crucial role. For antiplasmodial activity, there is a clear preference for electron-donating groups on this ring, such as a methyl group at position 5, or even more favorably, dimethyl groups at positions 5 and 6. researchgate.net
These examples underscore the principle that the biological effect of a benzimidazole derivative is not merely due to the presence of the core scaffold but is intricately tuned by the specific arrangement and nature of its substituents.
Influence of Electronic and Steric Properties on Activity
The electronic and steric properties of substituents are fundamental drivers of a benzimidazole derivative's biological activity. These properties dictate how the molecule interacts with its biological target through forces like hydrogen bonding, π-π stacking, and hydrophobic interactions. researchgate.netnih.gov
Electronic Effects: The electron-donating or electron-withdrawing nature of a substituent can dramatically alter the electron distribution within the benzimidazole ring system, thereby influencing its binding affinity to a target protein.
Electron-donating groups (e.g., -CH3, -OCH3) can increase the electron density of the aromatic system, which may enhance π-π stacking interactions with aromatic amino acid residues in a protein's binding site. Studies on certain iron complexes used in ethylene oligomerization showed that catalysts with electron-donating para-substituents were more active than those without. mdpi.com
Electron-withdrawing groups (e.g., -NO2, -CF3, halogens) decrease the electron density. The presence of a fluorine atom, with its high electronegativity, can lead to compounds with significantly different electronic properties. nih.gov In some series of allylamine derivatives, antioxidant activity decreased with the presence of electron-withdrawing groups. acs.org
Steric Effects: The size and shape (steric bulk) of substituents are critical for ensuring a proper fit within the target's binding pocket.
Steric hindrance can prevent the molecule from achieving the optimal orientation for binding. For instance, excessively bulky groups may clash with the amino acid residues of the target, leading to reduced activity. mdpi.com In one study, the antioxidant activity of certain compounds increased as the steric bulk of a particular substituent decreased. acs.org
Conversely, a certain degree of bulk can be advantageous, promoting favorable hydrophobic interactions. Greater steric congestion can also reduce intermolecular π-π stacking, which is sometimes a cause of reduced fluorescence in the solid state for luminescence materials. nih.gov
The interplay between electronic and steric factors is complex and often target-specific. A substituent that enhances activity against one target may diminish it against another, highlighting the importance of detailed SAR studies for each therapeutic application.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzimidazole Derivative 16 Series
QSAR modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. biointerfaceresearch.comnih.gov This approach is invaluable for understanding the specific physicochemical properties that drive activity and for predicting the potency of novel, unsynthesized compounds. researchgate.netimist.ma
The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that quantify various aspects of a molecule's structure. core.ac.uk These descriptors can be categorized as:
Topological Descriptors: These describe the atomic connectivity and shape of the molecule (e.g., Wiener Index, Balaban Index). imist.ma
Physicochemical Descriptors: These relate to properties like lipophilicity (LogP), molecular weight (MW), and molar refractivity (MR). imist.macrpsonline.com
Electronic Descriptors: These quantify the electronic properties, such as dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.govimist.ma
Quantum Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT), these provide detailed electronic information such as total energy, electron affinity, and ionization potential. imist.ma
The selection of relevant descriptors is a critical step, as they must capture the structural variations within the compound series that are responsible for the differences in biological activity. researchgate.net
Table 1: Common Molecular Descriptors Used in QSAR Studies of Benzimidazole Derivatives This table is for illustrative purposes and lists descriptor types commonly found in the literature.
| Descriptor Category | Example Descriptors | Description |
| Physicochemical | LogP | Measures the lipophilicity or hydrophobicity of the molecule. |
| Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. crpsonline.com | |
| Topological Polar Surface Area (TPSA) | Represents the surface area of polar atoms, related to membrane permeability. crpsonline.com | |
| Electronic | Dipole Moment (μ) | A measure of the overall polarity of the molecule. nih.gov |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; related to electron-donating ability. imist.ma | |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; related to electron-accepting ability. imist.ma | |
| Steric/Topological | Surface Area Grid (SAG) | Represents the molecular surface area. nih.gov |
| Wiener Index | A topological index related to the branching of the molecular skeleton. imist.ma |
Once descriptors are calculated, a mathematical model is built to correlate them with the observed biological activity (e.g., IC50 values). researchgate.net
2D-QSAR: These models use descriptors calculated from the 2D representation of the molecule. Multiple Linear Regression (MLR) is a common technique used to create a linear equation relating the most significant descriptors to activity. nih.gov A 2D-QSAR study on 131 benzimidazole derivatives as anticancer agents yielded a model with a high squared correlation coefficient (R² = 0.904), indicating a strong correlation. researchgate.net
3D-QSAR: These methods consider the three-dimensional structure of the molecules and how they align in space. They provide insights into the steric and electrostatic fields surrounding the molecules.
Comparative Molecular Field Analysis (CoMFA): This technique calculates steric and electrostatic fields around a set of aligned molecules and correlates these fields with biological activity. elsevierpure.comacs.org A good CoMFA model can have a high cross-validated R² (q²) and conventional R², such as a study on trichomonicidal benzimidazoles where the best model had an r² of 0.936 and a q² of 0.634. elsevierpure.comnih.gov
Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA is similar to CoMFA but calculates additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, providing a more detailed picture of the intermolecular interactions required for activity. elsevierpure.comnih.gov
Validation is crucial to ensure the model is robust and has predictive power. This is typically done through internal validation (e.g., leave-one-out cross-validation, yielding a q² value) and external validation using a test set of compounds that were not used to build the model. nih.govnih.gov
Table 2: Statistical Parameters for QSAR Model Validation This table provides a general overview of key statistical metrics used to assess the quality of QSAR models.
| Parameter | Description | Desired Value |
| R² (Coefficient of Determination) | Measures the goodness of fit of the model to the training set data. | Close to 1 |
| q² (Cross-validated R²) | A measure of the internal predictive ability of the model. | > 0.5 for a good model elsevierpure.comnih.gov |
| r²_pred (External Validation R²) | Measures the predictive power of the model on an external test set. | Close to 1 |
| F-test | A statistical test of the overall significance of the regression model. | High value |
| Standard Error (SE) | Measures the deviation of predicted values from experimental values. | Low value |
A validated QSAR model is a powerful tool for in silico screening and rational drug design. researchgate.net By inputting the structure of a novel, yet-to-be-synthesized benzimidazole derivative, the model can predict its biological activity. researchgate.net This allows researchers to:
Prioritize the synthesis of compounds predicted to be highly active. nih.gov
Avoid synthesizing compounds predicted to have low potency, saving time and resources. researchgate.net
Generate new design ideas based on the model's insights. For instance, if a CoMFA contour map indicates that a bulky, electropositive group is favored in a certain region, designers can propose new structures incorporating this feature. elsevierpure.com
For example, one QSAR study led to the design of fourteen new benzimidazole molecules as potential α-amylase inhibitors, with the model predicting that the designed compounds would have higher activity than the control drug. researchgate.net This predictive capability makes QSAR an indispensable component of modern medicinal chemistry, accelerating the discovery of new and effective therapeutic agents.
Mechanistic Investigations and Biological Target Modulation by Benzimidazole Derivative 16
Identification and Characterization of Molecular Targets
The biological activity of a compound is defined by its interaction with specific molecular targets. For Benzimidazole (B57391) derivative 16, research has primarily centered on its role in epigenetic modulation, while its effects on other target classes are less characterized.
Enzyme Inhibition Studies (e.g., Kinases, Topoisomerases, DHFR, Aromatase, α-Amylase, α-Glucosidase, Arginase, COX, Lipoxygenase)
While the broader class of benzimidazole derivatives is well-documented for its inhibitory activity against a wide range of enzymes—including various kinases, topoisomerases, dihydrofolate reductase (DHFR), and aromatase—specific enzymatic inhibition data for Benzimidazole derivative 16 are not extensively detailed in the available scientific literature. researchgate.nettandfonline.comscielo.br Studies on other benzimidazole compounds have shown potent inhibition of cyclooxygenase (COX) and lipoxygenase (LOX), key enzymes in inflammatory pathways, but direct evidence of such activity for derivative 16 is not specified. researchgate.netresearchgate.net
Receptor Modulation Studies (e.g., Serotonin 5-HT6, PPARγ, Androgen Receptor, Receptor Tyrosine Kinases)
The interaction of this compound with specific cellular receptors has not been a primary focus of the available research. The benzimidazole scaffold is known to be a component in molecules that target various receptors, including receptor tyrosine kinases (RTKs) like EGFR and VEGFR, which are crucial in cancer cell signaling. tandfonline.comnih.gov However, specific modulation studies detailing the effects of this compound on receptors such as Serotonin 5-HT6, PPARγ, or the Androgen Receptor are not presently available.
DNA/RNA Interaction Studies (e.g., DNA Intercalation, Microtubule Polymerization Inhibition)
Many benzimidazole-based compounds are known to exert anticancer effects by interacting directly with nucleic acids or components of the cellular cytoskeleton. nih.govbiotech-asia.org Mechanisms such as DNA intercalation and the inhibition of tubulin polymerization are common for this class of molecules. biotech-asia.org However, specific studies confirming or quantifying these types of interactions for this compound have not been reported.
Epigenetic Target Modulation (e.g., Histone Deacetylases, DNA Methyltransferases)
The most specific molecular target identified for this compound falls within the domain of epigenetics. Research has shown that this compound, characterized as an imidazopyridine derivative, is active against sirtuins (SIRTs), which are Class III histone deacetylases (HDACs). rsc.org Specifically, this compound was found to downregulate seven different SIRT enzymes. rsc.org Sirtuins are NAD+-dependent deacetylases that play critical roles in regulating gene expression, metabolism, and cellular stress responses, making them important targets in cancer therapy. nih.govmdpi.com The ability of this compound to modulate these epigenetic "erasers" represents its most clearly defined mechanism of action based on current data.
Table 1: Epigenetic Target Modulation by this compound
| Compound Name | Target Class | Specific Targets | Observed Effect |
| This compound | Class III Histone Deacetylases (HDACs) | Sirtuin (SIRT) Enzymes | Downregulation of 7 SIRT enzymes |
Cellular Pathway Interrogation and Signal Transduction Analysis
Given that the primary identified activity of this compound is the downregulation of SIRT enzymes, it can be inferred that the compound modulates cellular pathways controlled by these deacetylases. rsc.org Sirtuins regulate numerous signaling pathways involved in cell proliferation, apoptosis, and stress resistance. mdpi.com However, detailed studies interrogating the specific downstream effects of this compound on these cellular signaling cascades have not been published. Such analysis would be necessary to fully elucidate the functional consequences of its interaction with SIRT enzymes.
Molecular Interaction Profiling (e.g., Hydrogen Bonding, π-π Stacking, Hydrophobic Interactions)
A complete understanding of a drug's mechanism requires an analysis of the specific molecular interactions between the compound and its target. The benzimidazole scaffold is capable of engaging in various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, which stabilize its binding to target proteins. eprajournals.comdovepress.com The imidazopyridine structure of derivative 16 is similarly well-suited for such interactions. nih.govnih.gov However, specific molecular docking or crystallographic studies detailing the precise binding mode and interaction profile of this compound within the active sites of sirtuin enzymes are not available in the reviewed literature.
Computational and in Silico Studies of Benzimidazole Derivative 16
Molecular Docking Analyses of Benzimidazole (B57391) Derivative 16-Target Interactions
Molecular docking is a pivotal computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For Benzimidazole derivative 16, docking studies have been instrumental in elucidating its binding mechanisms against key protein targets implicated in cancer, such as Cyclin-Dependent Kinase 8 (CDK-8) and Estrogen Receptor-alpha (ER-alpha) nih.gov.
Computational docking simulations predict how this compound positions itself within the binding pocket of a target protein, revealing the specific non-covalent interactions that stabilize the complex.
Interaction with CDK-8: When docked into the active site of CDK-8 (PDB code: 5FGK), this compound demonstrates significant interactions. The binding mode is characterized by the formation of hydrogen bonds with key amino acid residues. Specifically, a hydrogen bond is formed between the oxygen atom of the OCH₃ group on the derivative and the amino acid Lysine 52 (Lys52) nih.gov. Another hydrogen bond is established between a nitrogen atom of the benzimidazole ring and Alanine 155 (Ala155) nih.gov.
Interaction with ER-alpha: In the binding pocket of ER-alpha (PDB code: 3ERT), this compound adopts a conformation that allows for multiple hydrogen bonds nih.gov. The analysis shows H-bond formation with the amino acid residues Threonine 347 (Thr347), Aspartic acid 351 (Asp351), and Valine 534 (Val534) nih.gov.
These specific interactions are critical for the stability of the ligand-protein complex and are summarized in the table below.
| Target Protein | Interacting Residues | Interaction Type |
| CDK-8 | Lys52, Ala155 | Hydrogen Bond |
| ER-alpha | Thr347, Asp351, Val534 | Hydrogen Bond |
Hotspots are specific regions within a protein's binding site that contribute most significantly to the binding energy. The identification of key interacting amino acids such as Lys52 and Ala155 in CDK-8, and Thr347, Asp351, and Val534 in ER-alpha, marks them as crucial hotspots for the binding of this compound nih.gov.
The binding affinity, which indicates the strength of the interaction, is estimated computationally and expressed as a docking score. A lower negative energy value typically corresponds to a higher binding affinity nih.gov. For this compound, the docking scores against its targets were found to be favorable, suggesting a strong potential for binding nih.gov.
| Target Protein | Docking Score (kcal/mol) |
| CDK-8 | -7.69 |
| ER-alpha | -8.986 |
Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Stability
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. MD simulations are employed to assess the stability of the predicted binding mode and to understand the conformational changes that may occur upon ligand binding. Such simulations can confirm whether the key hydrogen bonds and interactions observed in docking studies are maintained over a period of nanoseconds, thereby validating the stability of the complex acs.org. Although MD simulations are a standard practice for evaluating docked complexes of benzimidazole derivatives, specific results detailing the conformational dynamics and stability of the this compound-protein complexes are not extensively detailed in the available literature.
Virtual Screening for Analog Discovery and Lead Identification
Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. This compound, with its demonstrated binding affinity for targets like CDK-8 and ER-alpha, can serve as a template or query molecule in a ligand-based virtual screening campaign mdpi.com. This approach would involve searching large chemical databases for compounds with structural or electronic similarity to derivative 16, with the goal of discovering novel analogs that may possess enhanced potency, better selectivity, or more favorable pharmacokinetic profiles.
Theoretical Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
The success of a drug candidate is highly dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico tools are frequently used to predict these pharmacokinetic parameters early in the drug discovery process. For the series of compounds that includes this compound, ADME properties were theoretically calculated using software such as QikProp nih.gov. The analysis confirmed that the derivatives, including compound 16, fall within the acceptable ranges defined by Lipinski's rule of five, suggesting they possess drug-like characteristics and a higher likelihood of good oral bioavailability nih.gov.
| ADME Parameter (Lipinski's Rule of Five) | Predicted Status for this compound |
| Molecular Weight | Within acceptable range |
| LogP (Lipophilicity) | Within acceptable range |
| Hydrogen Bond Donors | Within acceptable range |
| Hydrogen Bond Acceptors | Within acceptable range |
Pharmacophore Modeling and De Novo Ligand Design Strategies
A pharmacophore model is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to interact with a specific biological target. The detailed ligand-protein interactions identified for this compound during molecular docking can be used to construct a pharmacophore model.
Based on its interactions with CDK-8 and ER-alpha, a potential pharmacophore model for ligands targeting these sites would include nih.gov:
A hydrogen bond acceptor feature corresponding to the nitrogen atom in the benzimidazole ring.
A hydrogen bond donor feature.
Aromatic rings that can participate in hydrophobic or π-π stacking interactions.
Such a model becomes a powerful tool for de novo ligand design, guiding the creation of entirely new molecules that fit the pharmacophoric constraints, or for further virtual screening to identify diverse scaffolds that could bind to the target proteins nih.gov.
Advanced Characterization and Analytical Techniques for Benzimidazole Derivative 16
Spectroscopic Analysis (e.g., Nuclear Magnetic Resonance, Mass Spectrometry, Infrared Spectroscopy)
Spectroscopic methods are indispensable for elucidating the precise molecular structure of Benzimidazole (B57391) derivative 16. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each offer unique insights into the compound's atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For benzimidazole derivatives, ¹H and ¹³C NMR spectra provide definitive evidence of their structure. researchgate.netugm.ac.idnih.gov In a typical ¹H NMR spectrum of a 2-substituted benzimidazole, the N-H proton of the imidazole (B134444) ring often appears as a broad singlet at a downfield chemical shift, generally above 12 ppm. rsc.org Aromatic protons on the benzimidazole core and any substituents will resonate in the aromatic region, typically between 7.0 and 8.2 ppm. rsc.org
¹³C NMR spectroscopy complements the proton data by identifying all unique carbon environments. researchgate.net The C2 carbon of the benzimidazole ring is particularly characteristic, appearing significantly downfield. rsc.org Due to rapid proton exchange, a phenomenon known as prototropic tautomerism can occur in NH-benzimidazoles, causing some pairs of carbon atoms in the benzene (B151609) ring (C4/C7, C5/C6, and C3a/C7a) to become chemically equivalent and produce averaged signals in solution. nih.gov
Interactive Data Table: Representative NMR Data for a Benzimidazole Derivative
| Nucleus | Chemical Shift (δ) Range (ppm) | Description |
| ¹H | 12.0 - 13.0 | N-H proton of the imidazole ring rsc.org |
| ¹H | 7.0 - 8.2 | Aromatic protons (C-H) rsc.org |
| ¹³C | 150 - 155 | C2 carbon of the imidazole ring rsc.org |
| ¹³C | 110 - 145 | Aromatic carbons of the benzimidazole core |
Note: Specific chemical shifts are highly dependent on the exact substitution pattern and the solvent used.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For Benzimidazole derivative 16, techniques like Electrospray Ionization (ESI) would typically show a prominent peak corresponding to the protonated molecule [M+H]⁺. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the unambiguous determination of the molecular formula. nih.govrsc.org The fragmentation pattern observed in the mass spectrum can further help to confirm the structure by showing the loss of specific substituent groups. nih.gov For instance, 2-phenylbenzimidazole shows a strong molecular ion peak (M+) at m/z 194. rsc.orgnih.govresearchgate.net
Infrared (IR) Spectroscopy
Infrared spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of a benzimidazole derivative displays several characteristic absorption bands. A key feature is the N-H stretching vibration, which typically appears as a broad band in the region of 3000-3400 cm⁻¹. researchgate.netorientjchem.org Stretching vibrations for C=N and C=C bonds within the aromatic system are observed in the 1400–1650 cm⁻¹ range. researchgate.netrsc.org The C-N stretching vibration of the benzimidazole ring is also a notable feature. mdpi.com
Interactive Data Table: Characteristic IR Absorption Bands for Benzimidazole Derivatives
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3000 - 3400 | N-H Stretch (broad) | Imidazole N-H researchgate.netorientjchem.org |
| 1590 - 1620 | C=N Stretch | Imidazole C=N researchgate.net |
| 1400 - 1500 | C=C Stretch | Aromatic Ring rsc.org |
| 1360 - 1420 | C-N Stretch | Imidazole C-N researchgate.netmdpi.com |
| 740 - 880 | C-H Bend | Aromatic C-H (out-of-plane) researchgate.net |
Chromatographic Purification and Analysis (e.g., Thin-Layer Chromatography, Column Chromatography)
Chromatographic techniques are essential for the separation, purification, and purity assessment of synthesized compounds like this compound. dtic.mil
Thin-Layer Chromatography (TLC)
TLC is a rapid and effective method used to monitor the progress of a reaction and determine the purity of the product. ijcrt.org For benzimidazole derivatives, silica gel is commonly used as the stationary phase. ijcrt.orgijpsm.com The mobile phase is typically a mixture of a nonpolar solvent (like n-hexane or toluene) and a more polar solvent (like ethyl acetate or acetone). ijpsm.comnih.gov The compound's retention factor (Rf value) is dependent on its polarity and the specific solvent system used. Visualization is often achieved under UV light or by using an iodine chamber. ijpsm.comsemanticscholar.org
Column Chromatography
For the purification of this compound on a larger scale, column chromatography is the preferred method. nih.govsemanticscholar.org Similar to TLC, this technique most often employs silica gel as the stationary phase. dtic.mil The crude product is loaded onto the column and eluted with an appropriate solvent system, often determined through preliminary TLC experiments. beilstein-journals.org Fractions are collected and analyzed by TLC to isolate the pure compound.
Interactive Data Table: Common Chromatographic Conditions for Benzimidazole Derivatives
| Technique | Stationary Phase | Typical Mobile Phase (Eluent) | Purpose |
| Thin-Layer Chromatography (TLC) | Silica Gel G ijpsm.com | Ethyl Acetate / n-Hexane (e.g., 3:5, 6:4 v/v) ijpsm.comnih.gov | Reaction monitoring, Purity check |
| Thin-Layer Chromatography (TLC) | Silica Gel | Toluene / Acetone (e.g., 8:2 v/v) ijpsm.com | Separation and identification |
| Column Chromatography | Silica Gel 60 nih.gov | Ethyl Acetate / n-Hexane (e.g., 1:9, 1:1 v/v) nih.gov | Purification of crude product |
Photophysical Properties and Applications (e.g., Fluorescent Probes, Chemosensors)
Benzimidazole derivatives are of significant interest due to their unique photophysical properties, which make them excellent candidates for use as fluorescent probes and chemosensors. tandfonline.comresearchgate.net Their rigid, conjugated structure often leads to strong fluorescence emission.
Fluorescent Probes and Chemosensors
The benzimidazole scaffold can be readily functionalized to create chemosensors that exhibit changes in their fluorescence properties upon binding to specific analytes, such as metal ions or anions. tandfonline.comiitrpr.ac.in These sensors can operate through various mechanisms, including Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Chelation-Enhanced Fluorescence (CHEF). tandfonline.comiitrpr.ac.in
For example, a benzimidazole derivative might exhibit weak fluorescence on its own but show a significant "turn-on" response with enhanced fluorescence intensity upon binding to a metal ion like Zn²⁺. rsc.orgrsc.orgnih.gov This is often due to the inhibition of the PET process and the formation of a rigid complex. rsc.org Conversely, binding to ions like Cu²⁺ can lead to fluorescence quenching, or a "turn-off" response. rsc.org Some sensors are designed to be ratiometric, where the binding event causes a shift in the emission wavelength, allowing for more precise detection. rsc.org The selectivity and sensitivity of these probes are critical, and many benzimidazole-based sensors have been developed for the detection of biologically and environmentally important species like Zn²⁺, Cu²⁺, Fe³⁺, and various anions. rsc.orgresearchgate.netnih.gov
Interactive Data Table: Example Photophysical Properties of a Benzimidazole-Based Fluorescent Sensor
| Property | Description | Typical Observation |
| Absorption Maximum (λ_abs) | Wavelength of maximum light absorption. | ~370 nm rsc.org |
| Emission Maximum (λ_em) | Wavelength of maximum fluorescence emission. | ~542 nm (can shift upon analyte binding) rsc.org |
| Quantum Yield (Φ) | Efficiency of the fluorescence process. | Varies; can be high (e.g., 0.69 - 0.76) in the "on" state nih.govmdpi.com |
| Sensing Mechanism | How the sensor responds to an analyte. | Turn-on, Turn-off, or Ratiometric shift rsc.org |
| Analyte Selectivity | The specific ion or molecule the sensor detects. | High selectivity for ions like Zn²⁺, Cu²⁺, or Cys rsc.orgnih.gov |
Future Research Directions and Applications of Benzimidazole Derivative 16
Development of Benzimidazole (B57391) Derivative 16 as Chemical Probes for Biological Systems
The structural versatility of the benzimidazole scaffold makes it an excellent candidate for the development of chemical probes designed to detect and visualize biological molecules and processes. Future research is focused on harnessing these properties to create highly sensitive and selective probes. A key application is in the development of fluorescent "turn-on" probes for detecting specific biothiols like cysteine (Cys), homocysteine (Hcy), and glutathione (B108866) (GSH), which are crucial in numerous biological reactions. nih.gov
For instance, a benzimidazole-based fluorescent probe, ABIA, has been synthesized for the detection of cysteine. This probe demonstrates high selectivity and a rapid response time of just one minute, with a detection limit of 16.3 nM. nih.gov Such probes are invaluable for studying cellular metabolism, monitoring immune system functions, and diagnosing disorders related to abnormal biothiol levels, such as cystinuria. nih.gov The utility of these probes extends to bio-imaging, allowing for the detection of intracellular cysteine in live cells. nih.gov The development of such tools is critical for understanding the molecular basis of diseases and for creating new diagnostic methods.
Integration into Multi-Target Modulator Design Strategies
The concept of "one molecule, multiple targets" is a leading strategy in modern drug discovery, particularly for complex multifactorial diseases like cancer and inflammatory conditions. The benzimidazole nucleus is considered a "privileged scaffold" because, with appropriate substitutions, it can interact with a diverse range of biological targets. nih.govfrontiersin.orgnih.gov This makes it an ideal framework for designing multi-target modulators, which can offer improved therapeutic efficacy and a lower likelihood of drug resistance compared to single-target agents. nih.govnih.gov
In oncology, research has focused on developing benzimidazole derivatives that simultaneously inhibit multiple receptor tyrosine kinases (RTKs) involved in tumor growth and angiogenesis. nih.gov For example, novel 2-aryl benzimidazole compounds have been identified as inhibitors of EGFR (Epidermal Growth Factor Receptor), VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), and PDGFR (Platelet-Derived Growth Factor Receptor). nih.gov Compound 5a from one such study showed potent inhibition of EGFR and moderate activity against VEGFR-2 and PDGFR, highlighting the potential of this scaffold in creating effective multi-target anticancer drugs. nih.gov
| Compound Class | Primary Targets | Therapeutic Goal | Reference |
|---|---|---|---|
| 2-Aryl Benzimidazoles | EGFR, VEGFR-2, PDGFR | Inhibition of tumor growth and angiogenesis | nih.gov |
| Benzimidazole-Triazole Hybrids | EGFR, VEGFR-2, Topoisomerase II | Broad-spectrum anticancer activity | nih.gov |
| 2-Substituted Benzimidazoles | VEGF-A165/NRP-1 Binding | Anti-angiogenic activity | nih.gov |
Advancements in Synthetic Route Optimization and Green Chemistry for Benzimidazole Derivative 16 Production
The synthesis of benzimidazole derivatives is a cornerstone of medicinal chemistry. chemmethod.comresearchgate.net Traditional methods often require harsh conditions, long reaction times, and the use of hazardous solvents, which are costly and environmentally harmful. chemmethod.comchemmethod.com Consequently, a major direction of future research is the optimization of synthetic routes using the principles of green chemistry.
Green chemistry approaches aim to reduce or eliminate the use and generation of hazardous substances. researchgate.netchemmethod.com For benzimidazole synthesis, this involves the use of eco-friendly catalysts, solvent-free conditions, and energy-efficient methods like microwave irradiation. researchgate.netresearchgate.net Microwave-assisted synthesis, for example, can dramatically reduce reaction times from hours to minutes while improving product yields.
Researchers are exploring various green catalysts, such as erbium(III) triflate (Er(OTf)₃) and zinc acetate, which are efficient, inexpensive, and non-toxic. chemmethod.combeilstein-journals.org The use of water as a solvent or employing solvent-free reactions further enhances the environmental friendliness of these processes. beilstein-journals.orgscielo.brpcbiochemres.com These advancements not only make the production of benzimidazoles more sustainable but also more economical and efficient. chemmethod.combeilstein-journals.org
| Parameter | Conventional Methods | Green Chemistry Methods |
|---|---|---|
| Solvents | Often require hazardous organic solvents | Use of water, PEG400, or solvent-free conditions chemmethod.comscielo.br |
| Catalysts | May use harsh acids or expensive metals | Use of eco-friendly and reusable catalysts (e.g., Er(OTf)₃, Zinc salts) chemmethod.combeilstein-journals.org |
| Energy Source | Prolonged conventional heating | Microwave irradiation, reducing time and energy |
| Reaction Time | Often several hours | Can be reduced to minutes beilstein-journals.org |
| Workup | Often complex, requiring extensive purification | Simpler workup procedures, higher atom economy chemmethod.compcbiochemres.com |
Exploration of Novel Biological Targets for this compound
While benzimidazoles are well-established as anticancer, antifungal, and anthelmintic agents, ongoing research continues to uncover novel biological targets, expanding their therapeutic potential. frontiersin.orgnih.govresearchgate.net The ability of the benzimidazole scaffold to interact with various enzymes and receptors makes it a fertile ground for discovering new drug candidates. researchgate.net
One emerging area is the development of benzimidazole derivatives as urease inhibitors. nih.gov Urease is an enzyme that plays a key role in infections caused by bacteria like Helicobacter pylori. Novel benzimidazole-piperazine derivatives have shown potent urease inhibition at micromolar concentrations, suggesting their potential for treating peptic ulcers and other related conditions. nih.gov
Other novel targets under investigation include enzymes and receptors involved in metabolic disorders and neurodegenerative diseases. For example, certain derivatives have been investigated as imidazoline (B1206853) receptor agonists for their potential antihyperglycemic effects in diabetes. dovepress.com Furthermore, their structural similarity to purines allows them to interact with a wide array of biological systems, and researchers are actively exploring their effects on targets such as DNA/RNA, various kinases, and microbial enzymes, continually broadening the pharmacological horizon of this versatile compound class. researchgate.netnih.gov
Application in Preclinical Models for Mechanistic Studies
To translate promising in vitro findings into clinical applications, the use of preclinical in vivo and ex vivo models is essential for elucidating the mechanism of action, pharmacokinetics, and efficacy of new benzimidazole derivatives. Future research will increasingly rely on these models to validate the therapeutic potential of compounds identified through initial screenings.
For anticancer benzimidazole derivatives, mechanistic studies in preclinical models are critical. This includes using cancer cell lines for cytotoxicity assays and progressing to animal models, such as xenograft models in mice, to evaluate a compound's ability to inhibit tumor growth in vivo. bohrium.com These models allow researchers to study how a multi-target inhibitor affects various signaling pathways (e.g., EGFR, VEGFR-2) within a complex biological system.
In the context of infectious diseases, such as trichinellosis, preclinical studies involve testing derivatives against the larval stages of parasites in vitro and then in infected animal models to assess their anthelmintic efficacy and to understand their mechanism, which may involve effects like tubulin polymerization inhibition. mdpi.com Similarly, for potential anti-diabetic agents, derivatives are tested in models of alloxan-induced diabetes in rats to confirm their sugar-lowering activity and elucidate their interaction with targets like imidazoline receptors. dovepress.com These preclinical studies are indispensable for bridging the gap between chemical synthesis and therapeutic reality.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for benzimidazole derivative 16, and how do reaction conditions influence yield and purity?
- Answer : this compound can be synthesized via multiple routes:
- Condensation reactions : Using o-phenylenediamine with dicarbonyl compounds under reflux in solvents like xylene or acetic acid. For example, ethyl acetoacetate reacts with o-phenylenediamine to form intermediates, which rearrange into benzimidazole derivatives under basic conditions (e.g., KOH) .
- Mannich base synthesis : Substituted benzimidazoles are prepared by reacting 2-chloromethyl benzimidazoles with amines or triazole derivatives. This method allows structural diversification through substituent variation .
- Rearrangement of quinoxaline-1,4-dioxides : This pathway enables the incorporation of diverse functional groups, particularly useful for polynuclear derivatives .
- Key factors : Solvent choice (e.g., xylene vs. acetic acid), catalyst (e.g., KOH), and reaction time significantly impact yield and purity. Microwave-assisted synthesis (e.g., using citronellal derivatives) can enhance efficiency .
Q. Which spectroscopic techniques are essential for characterizing this compound, and how are they interpreted?
- Answer : Critical techniques include:
- Infrared (IR) spectroscopy : Identifies functional groups (e.g., N-H stretches at ~3400 cm⁻¹, C=N bonds at ~1600 cm⁻¹) .
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Reveals proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm, NH protons at δ 10–12 ppm) .
- ¹³C NMR : Confirms carbon frameworks, including imidazole ring carbons (δ 140–160 ppm) .
- Mass spectrometry (MS) : Determines molecular weight and fragmentation patterns, aiding structural validation .
- Elemental analysis : Ensures stoichiometric purity by matching calculated and observed C, H, N percentages .
Advanced Research Questions
Q. How can computational methods like Density Functional Theory (DFT) predict the reactivity and stability of this compound?
- Answer : DFT studies (e.g., B3LYP/6-31G(d,p) basis set) model electronic properties:
- Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps indicate chemical reactivity; smaller gaps suggest higher reactivity .
- Electrostatic potential (ESP) maps : Identify nucleophilic/electrophilic sites, guiding derivatization strategies .
- Thermodynamic stability : Gibbs free energy calculations predict favorable reaction pathways .
Q. What strategies resolve discrepancies in anti-inflammatory activity data across studies of benzimidazole derivatives?
- Answer : Contradictions often arise from:
- Structural variations : Substituent position (e.g., 2- vs. 5-position) drastically alters activity. For example, compounds A2, A4, and A8 showed varying COX-2 inhibition due to methyl and chloro groups .
- Assay conditions : Differences in cell lines (e.g., RAW264.7 vs. A549), inflammatory stimuli (LPS vs. TNF-α), and dosage (IC₅₀ vs. in vivo models) affect results .
- Solutions :
- Structure-activity relationship (SAR) studies : Systematically modify substituents and test in standardized assays .
- Dose-response profiling : Establish full activity curves to compare potency and efficacy across derivatives .
Q. What in vitro models and gene expression analyses evaluate the anticancer potential of this compound?
- Answer : Key approaches include:
- Cell viability assays : Use A549 lung adenocarcinoma cells to measure IC₅₀ values via MTT or resazurin assays .
- Gene expression profiling : qRT-PCR arrays analyze apoptosis-related genes (e.g., BAX, BCL-2) and inflammatory markers (e.g., IL-6, NF-κB). Normalization to housekeeping genes (e.g., β-actin) ensures accuracy .
- Mechanistic studies : Western blotting or flow cytometry assess pathways like PI3K/AKT/mTOR .
Methodological Considerations
- Synthetic Optimization : Prioritize green chemistry approaches (e.g., microwave-assisted synthesis) to reduce waste and improve scalability .
- Data Validation : Cross-validate pharmacological results using orthogonal assays (e.g., ELISA for cytokine levels alongside gene expression data) .
- Computational Integration : Combine DFT with molecular docking to predict target interactions (e.g., with COX-2 or DNA topoisomerases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
